(E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H12FNO5S2 and its molecular weight is 441.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiangiogenic Effects
A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed significant reduction in ascites tumor volume, cell number, and increased the life span of EAT-bearing mice. The compounds demonstrated strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting potential as anticancer therapy candidates due to their ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Anti-inflammatory Activity
Another research by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. The study found significant anti-inflammatory activity among the synthesized compounds, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
Chandrappa et al. (2009) synthesized several derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines in a dose-dependent manner. The study highlights the critical role of the electron-donating groups on the thiazolidinone moiety in inducing cytotoxicity and suggests the potential of these compounds in cancer treatment, particularly for leukemia (Chandrappa et al., 2009).
properties
IUPAC Name |
4-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO5S2/c22-15-4-2-1-3-13(15)17-8-6-12(28-17)10-18-19(25)23(21(29)30-18)11-5-7-14(20(26)27)16(24)9-11/h1-10,24H,(H,26,27)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNOCVLWAMCEPG-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.